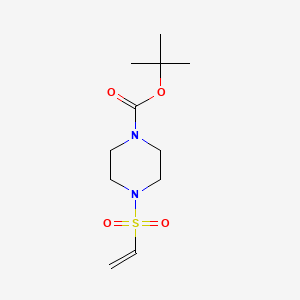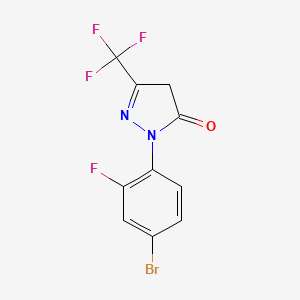![molecular formula C27H42O20 B13907385 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rehmannioside D is an iridoid glycoside compound that can be isolated from the extracts of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of medicine and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Rehmannioside D typically involves the extraction from Rehmannia glutinosa. The process includes drying the roots of the plant, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to various chromatographic techniques to isolate Rehmannioside D.
Industrial Production Methods
In industrial settings, the production of Rehmannioside D involves large-scale extraction processes. The roots of Rehmannia glutinosa are harvested, dried, and ground into a fine powder. This powder is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure Rehmannioside D.
Analyse Des Réactions Chimiques
Types of Reactions
Rehmannioside D undergoes various chemical reactions, including:
Oxidation: Rehmannioside D can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in Rehmannioside D.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Rehmannioside D, which can have different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of iridoid glycosides.
Medicine: Rehmannioside D has been investigated for its effects on ovarian functions.
Industry: The compound is used in the formulation of traditional Chinese medicine products aimed at treating various ailments.
Mécanisme D'action
Rehmannioside D exerts its effects through several molecular targets and pathways:
Forkhead Box O1 (FOXO1)/KLOTHO Axis: Rehmannioside D has been shown to improve ovarian functions by modulating the FOXO1/KLOTHO axis.
Breast Cancer Resistance Protein and Multidrug Resistance-Associated Protein 2: Rehmannioside D’s absorption is mediated by these proteins, affecting the permeability of the intestinal epithelium.
Comparaison Avec Des Composés Similaires
Rehmannioside D is part of a group of iridoid glycosides, which include compounds such as catalpol, leonuride, and rehmannioside A. Compared to these compounds, Rehmannioside D has unique properties:
Catalpol: Another iridoid glycoside found in Rehmannia glutinosa, catalpol has been studied for its neuroprotective and anti-inflammatory properties.
Leonuride: Known for its cardioprotective effects, leonuride is another iridoid glycoside with different pharmacological activities.
Rehmannioside A: Similar to Rehmannioside D, rehmannioside A has been studied for its potential in treating ovarian dysfunction.
Rehmannioside D stands out due to its specific effects on ovarian function and its potential in anti-angiogenesis research.
Conclusion
Rehmannioside D is a significant compound with diverse applications in scientific research and medicine. Its unique properties and mechanisms of action make it a valuable subject of study in the fields of chemistry, biology, and pharmacology.
Propriétés
Formule moléculaire |
C27H42O20 |
|---|---|
Poids moléculaire |
686.6 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 |
Clé InChI |
JQEFRKPLHFKTFL-SPEIAMBYSA-N |
SMILES isomérique |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)


![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)


![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)

